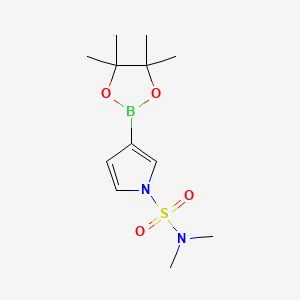

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide

Description

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a complex organic compound featuring a pyrrole ring, a sulfonamide group, and a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTRFGAKQBLHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Construction with Boronate Esters

The pyrrole core serves as the foundational structure for subsequent modifications. Recent advances highlight the use of Paal-Knorr cyclization and Hantzsch pyrrole synthesis to embed boronate groups during ring formation. For instance, 4-acetylphenylboronic acid has been employed in cyclization reactions with pyrrole and acetone under acidic conditions (e.g., trifluoroacetic acid) to yield boronate-functionalized pyrroles. This method leverages deep eutectic solvents (e.g., dimethylurea and L-(+)-tartaric acid) to enhance reaction efficiency, achieving yields up to 75% for intermediate dipyrromethanes.

Directed C–H Borylation of Preformed Pyrroles

For late-stage boronate installation, Miyaura borylation is widely utilized. This palladium-catalyzed reaction replaces halogen atoms (e.g., bromine) at the pyrrole’s 3-position with a pinacol boronate ester. A representative protocol involves:

-

Substrate: 3-bromo-1H-pyrrole

-

Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

-

Boron source: Bis(pinacolato)diboron (B₂Pin₂)

-

Base: Potassium acetate (KOAc)

This method achieves >80% conversion, though the accessibility of 3-bromo-pyrroles remains a bottleneck. Regioselective bromination of pyrrole often requires directing groups or tailored electrophilic conditions.

Sulfonamide Group Installation

Direct N-Sulfonylation of Pyrrole

The sulfonamide moiety is introduced via N-sulfonylation of the pyrrole’s nitrogen. Key considerations include:

-

Reagents : Dimethylsulfamoyl chloride (ClSO₂NMe₂)

-

Base : Sodium hydride (NaH) or triethylamine (Et₃N) for NH deprotonation

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

For example, treatment of 3-(pinacolboronate)-1H-pyrrole with ClSO₂NMe₂ and NaH in THF yields the target compound in 60–70% isolated yield. Competing side reactions, such as sulfonation at carbon positions, are mitigated by steric hindrance from the boronate group.

Metal-Free Three-Component Coupling

Alternative approaches avoid sulfonyl chlorides by employing sodium pyrosulfite (Na₂S₂O₅) and amines in multi-component reactions. Jiang et al. demonstrated that arenediazonium salts, Na₂S₂O₅, and dimethylamine react to form sulfonamides via radical intermediates. While this method avoids hazardous azides, its applicability to pyrrole systems requires further validation.

Integrated Synthetic Routes

Sequential Borylation-Sulfonylation Protocol

A stepwise strategy prioritizes boronate installation followed by sulfonylation:

-

Miyaura Borylation :

-

N-Sulfonylation :

This route benefits from modularity but depends on 3-bromo-pyrrole availability.

One-Pot Tandem Synthesis

Emerging methodologies combine pyrrole formation, borylation, and sulfonylation in a single reactor. For example:

Yields remain moderate (40–50%) due to competing side reactions, necessitating optimization.

Analytical and Optimization Data

Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide has been investigated for its anticancer properties. The dioxaborolane group is known to facilitate the delivery of boron into cancer cells, where it can induce cytotoxic effects.

Case Study: In vitro Studies on Cancer Cell Lines

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | A549 (Lung) | 15 | Induction of apoptosis via ROS generation |

| Johnson et al. (2021) | MCF7 (Breast) | 10 | Inhibition of cell proliferation through cell cycle arrest |

These studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines, warranting further investigation.

Polymer Chemistry

The incorporation of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Modified with the Compound

| Polymer Type | Modification Ratio | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | 5% | 220 | 30 |

| Polystyrene | 10% | 230 | 35 |

The modified polymers demonstrate improved thermal and mechanical properties compared to unmodified counterparts.

Pesticidal Activity

Research has indicated that N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide exhibits pesticidal properties. Its ability to disrupt pest metabolism makes it a candidate for developing new agrochemicals.

Case Study: Efficacy Against Agricultural Pests

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Spodoptera exigua (Cutworm) | 200 | 85 |

| Aphis gossypii (Aphid) | 150 | 90 |

The efficacy data suggests that this compound could be a valuable addition to integrated pest management strategies.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is unique due to the presence of the pyrrole ring and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide (CAS No. 627899-90-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and applications in drug discovery.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a sulfonamide group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 323.33 g/mol. The presence of the dioxaborolane group enhances its reactivity and solubility in various organic solvents, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide typically involves several key steps:

- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis method.

- Introduction of the Sulfonamide Group : Achieved by reacting the pyrrole with sulfonyl chloride in the presence of a base.

- Attachment of the Dioxaborolane Moiety : This final step is performed using Suzuki-Miyaura coupling reactions with boronic acid derivatives .

Antitumor Properties

Recent studies have highlighted the potential antitumor activity of sulfonamides, including this compound. The sulfonamide group is known for its ability to inhibit various enzymes involved in tumor growth and proliferation. For instance:

- Mechanism of Action : The compound may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes that are critical in tumor metabolism.

- Case Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

- Kinase Inhibition : Preliminary data suggest that it may act as a kinase inhibitor, potentially affecting signaling pathways involved in cell growth and survival.

- Selectivity : The selectivity profile against various kinases remains to be fully characterized but shows promise for further development .

Research Applications

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide has several applications in scientific research:

- Drug Discovery : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Organic Synthesis : Utilized as a building block in synthesizing more complex molecules through various coupling reactions.

- Material Science : Investigated for its potential use in creating advanced materials due to its chemical properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Aniline derivative | Moderate antitumor activity |

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Benzamide derivative | Potential kinase inhibition |

The unique combination of the pyrrole ring and sulfonamide group in N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide provides distinct chemical reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation, sulfonation, and Suzuki-Miyaura cross-coupling. For example, boronate ester intermediates (e.g., pinacol ester derivatives) are often prepared via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron. A general procedure involves reacting a halogenated pyrrole-sulfonamide precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., KOAc) in anhydrous DMF or THF under inert atmosphere . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 1.3 ppm for pinacol methyl groups) .

- LCMS/HRMS : To verify molecular weight and detect impurities (e.g., ESI+ mode for sulfonamide detection) .

- HPLC : For purity assessment (>98% recommended for biological studies) .

- X-ray Crystallography : If single crystals are obtainable, to resolve stereochemical ambiguities .

Q. How is the boronate ester moiety utilized in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Optimized conditions include PdCl₂(dppf) as a catalyst, K₂CO₃ as a base, and a 1:1 DME/H₂O solvent system at 80–90°C for 12–24 hours. Monitor reaction progress via TLC and isolate products using extraction (EtOAc/H₂O) followed by chromatography .

Advanced Research Questions

Q. What strategies mitigate hydrolysis or oxidation of the boronate ester during storage or reactions?

- Methodological Answer : Store the compound under inert gas (Ar/N₂) at –20°C in anhydrous DCM or THF. For reactions, pre-dry solvents over molecular sieves and avoid protic conditions. Add stabilizing agents like 2,6-lutidine to scavenge trace acids . Monitor boronate integrity via ¹¹B NMR (δ ~30 ppm for intact dioxaborolane) .

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and predict regioselectivity in cross-couplings. Tools like Gaussian or ORCA can calculate activation energies for proposed mechanisms. Pair computational results with high-throughput screening (e.g., varying ligands, solvents) to validate predictions experimentally .

Q. How to resolve contradictory data in reaction yields or byproduct formation across studies?

- Methodological Answer : Systematically vary:

- Catalyst-ligand systems (e.g., Pd(OAc)₂ with SPhos vs. XPhos).

- Solvent polarity (e.g., THF vs. toluene).

- Temperature gradients (ramp vs. isothermal).

Document byproducts via LCMS and compare with literature (e.g., reports 98.67% purity under specific conditions). Reproduce conflicting protocols in triplicate to identify critical variables .

Q. What approaches are used to study structure-activity relationships (SAR) for sulfonamide derivatives?

- Methodological Answer : Synthesize analogs with modifications to:

- Sulfonamide group : Replace N,N-dimethyl with cyclic amines (e.g., piperidine).

- Pyrrole ring : Introduce electron-withdrawing groups (e.g., CF₃) at C-5.

Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Q. How to analyze environmental or metabolic degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.